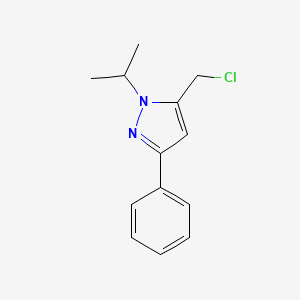

5-(氯甲基)-1-异丙基-3-苯基-1H-吡唑

描述

5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Synthesis Analysis

A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .

Molecular Structure Analysis

The molecular structure of a similar compound, Chloromethyl, is CH2Cl .

Chemical Reactions Analysis

The synthesis of CMF from both simple sugars and biomass has recently been extensively reviewed . The addition of hydrochloric acid gas facilitates the formation of LGO and CMF .

Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . More specific physical and chemical properties for “5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole” were not found in the sources I accessed.

作用机制

The exact mechanism of action of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole is not yet fully understood. However, it is believed that 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins. By inhibiting COX-2, 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole may reduce inflammation and have potential therapeutic applications.

Biochemical and Physiological Effects

5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its effects on inflammation and cancer. In one study, 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole was found to inhibit the expression of inflammatory genes, suggesting that it may have anti-inflammatory properties. In another study, 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole was found to inhibit the growth of human cancer cells, suggesting that it may have anti-cancer properties.

实验室实验的优点和局限性

The use of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole in laboratory experiments has several advantages and limitations. One advantage is that 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole is relatively easy to synthesize, making it an accessible and affordable compound for laboratory use. Additionally, 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole is relatively stable, making it a suitable compound for use in experiments. However, the exact mechanism of action of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole is not yet fully understood, making it difficult to predict the exact effects of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole on biochemical and physiological processes.

未来方向

The potential therapeutic and laboratory applications of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole suggest that further research is needed to fully understand the compound and its effects. Future research should focus on elucidating the exact mechanism of action of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole and its effects on biochemical and physiological processes. Additionally, further research should focus on the synthesis of new compounds using 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole as a building block. Finally, further research should focus on the potential therapeutic applications of 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole and its derivatives.

科学研究应用

精细化学品和药物的合成

氯甲基取代的芳香族化合物,如“5-(氯甲基)-1-异丙基-3-苯基-1H-吡唑”,由于其易于转化成各种精细或特殊化学品、聚合物和药物,因此具有广阔的应用前景 . 它们被用于合成各种药物化合物 .

芳香族化合物的氯甲基化

该化合物可用于芳香族化合物的氯甲基化。 氯甲基化过程在文献中已有详细记载 . 该过程涉及在没有任何催化剂的情况下,用盐酸和三氧六环或多聚甲醛对芳香烃进行氯甲基化 .

新烟碱类化合物的合成

“5-(氯甲基)-1-异丙基-3-苯基-1H-吡唑”也可用于合成新型新烟碱类化合物 . 新烟碱类是一类与尼古丁化学结构相似的杀虫剂,它们作用于昆虫的神经系统。

抗菌剂的开发

它已被用作合成具有抗菌活性的吡唑并[1,5-a]嘧啶衍生物的前体,突出了其在开发新型抗菌剂中的重要性.

色谱和质谱应用

该化合物可用于色谱和质谱应用 . 这些是用于分离、鉴定和量化混合物中组分的分析技术。

有机杂环化合物的合成

“5-(氯甲基)-1-异丙基-3-苯基-1H-吡唑”可用于合成有机杂环化合物 . 这些化合物在环结构中至少含有一个杂原子(除碳或氢以外的原子),常用于药物化学。

安全和危害

属性

IUPAC Name |

5-(chloromethyl)-3-phenyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYVGNIVCDXRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)

![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)